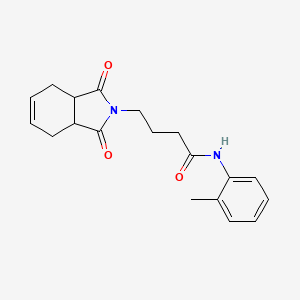![molecular formula C20H25N3O3S B5328872 N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5328872.png)
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide (Pep2m) is a compound that has been studied for its potential therapeutic applications in various diseases.
作用机制
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound inhibits the activity of the proteasome, which is responsible for degrading proteins. This leads to the accumulation of toxic proteins in cancer cells, ultimately resulting in cell death. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. This results in a reduction in the levels of beta-amyloid in the brain. In Parkinson's disease, this compound activates the Nrf2/ARE pathway, which is responsible for the production of antioxidant enzymes. This leads to a reduction in oxidative stress and protection of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the levels of various proteins involved in cancer progression. In Alzheimer's disease, this compound reduces the levels of beta-amyloid and tau proteins and improves cognitive function. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress and improves motor function.
实验室实验的优点和局限性
One advantage of N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is its potential therapeutic applications in various diseases. It has been shown to be effective in preclinical studies and has the potential to be developed into a drug for human use. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成方法
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-(phenylsulfonyl)piperazine with 2-bromoethylbenzene, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification using column chromatography.
科学研究应用
N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the levels of beta-amyloid and tau proteins, which are associated with the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-12-11-18-7-3-1-4-8-18)17-22-13-15-23(16-14-22)27(25,26)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZDHLRLAYLGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)

![1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5328800.png)
![ethyl 4-({[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5328803.png)
![3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5328819.png)
![N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5328854.png)
![8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328867.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5328918.png)